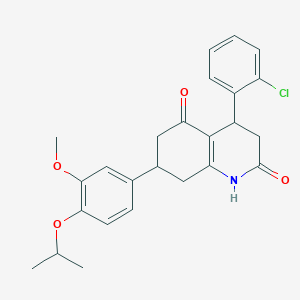

![molecular formula C13H17N3O2S B5504276 4-(二乙氨基)-2,5-二甲基噻吩并[2,3-d]嘧啶-6-羧酸](/img/structure/B5504276.png)

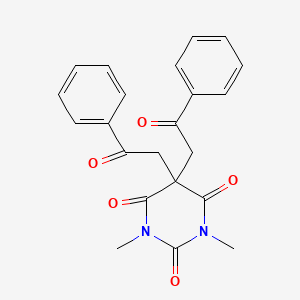

4-(二乙氨基)-2,5-二甲基噻吩并[2,3-d]嘧啶-6-羧酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Thienopyrimidines are a class of heterocyclic compounds that have garnered attention for their potential in various applications due to their unique structure and properties. The specific compound is part of this family, known for its complex synthesis and distinctive chemical behavior.

Synthesis Analysis

The synthesis of thienopyrimidine derivatives involves multi-step chemical reactions. For instance, Wagner, Vieweg, and Leistner (1993) describe the synthesis of 4-methyl-6-phenyl-thieno[2,3-d]pyrimidines, which, though not directly the same, shares a similar pathway with our compound, highlighting the complexity and versatility of thienopyrimidine synthesis methods (Wagner, G., Vieweg, H., & Leistner, S., 1993). Akramov et al. (2016) also explore the synthesis of related thieno[2,3-d]pyrimidine-4-ones, indicating the importance of precise conditions for obtaining desired substituents and structures (Akramov, D., Zhurayev, B., Urakov, B., & Elmuradov, B., 2016).

Molecular Structure Analysis

The molecular structure of thienopyrimidine derivatives, including our compound, often displays strong stacking interactions, as noted by Tsiveriotis et al. (1995) in their study of a similar thienopyrimidine derivative. Such interactions significantly influence the compound's stability and reactivity (Tsiveriotis, P., Hadjiliadis, N., Dahan, F., & Laussac, J., 1995).

Chemical Reactions and Properties

The chemical reactivity of thienopyrimidines includes interactions with various reagents to yield a wide range of derivatives. Kolisnyk et al. (2015) discuss the antimicrobial activity of certain thienopyrimidine derivatives, indicating their chemical versatility and potential in medicinal chemistry (Kolisnyk, S., Vlasov, S., Kovalenko, S., Osolodchenko, T., & Chernykh, V., 2015).

Physical Properties Analysis

The physical properties of thienopyrimidine derivatives, such as solubility, melting point, and crystal structure, are crucial for their application and handling. The detailed crystallographic analysis by Ji (2006) provides insights into the structural specifics that dictate these physical properties (Ji, S., 2006).

科学研究应用

杂环研究

- 研究探索了噻吩并[2,3-d]嘧啶衍生物(与4-(二乙氨基)-2,5-二甲基噻吩并[2,3-d]嘧啶-6-羧酸密切相关)在各种试剂的作用下转化为噻吩并[2,3-d:4,5-d′]二嘧啶,揭示了这些化合物的化学性质和反应性 (Clark & Hitiris, 1984)。

合成和细胞毒活性

- 已经对类似于指定化合物及其细胞毒活性的衍生物的合成进行了研究。这些研究对于探索这些化合物的潜在医学应用至关重要,尤其是在癌症研究中 (Deady 等人,2003)。

晶体学

- 已经对涉及与 4-(二乙氨基)-2,5-二甲基噻吩并[2,3-d]嘧啶-6-羧酸结构类似的化合物的共晶进行了研究。这项研究增强了对晶体结构的理解,这对于药物和材料科学应用非常重要 (Rajam 等人,2018)。

抗菌活性

- 已经检查了噻吩并[2,3-d]嘧啶的新型衍生物的合成及其抗菌活性,表明在开发新的抗菌剂方面具有潜在应用 (Kolisnyk 等人,2015)。

化学合成

- 对与目标化合物密切相关的嘧啶-5-羧酸及其衍生物的合成进行研究,提供了对化学合成方法和这些化合物性质的宝贵见解 (Kress, 1994)。

金属配合物

- 涉及噻吩并[2,3-d]嘧啶衍生物的配合物的研究提供了对这些化合物与金属之间相互作用的见解,这对于了解它们在催化和材料科学中的潜在应用非常重要 (Tsiveriotis 等人,1994)。

新型衍生物的合成

- 已经对噻吩并[2,3-d]嘧啶-4-酮的新衍生物的合成进行了研究,这可能导致发现具有在各个领域潜在应用的新化学实体 (Akramov 等人,2016)。

作用机制

未来方向

Research developments in the synthesis, anti-inflammatory effects, and structure–activity relationships of pyrimidines provide clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity . The construction of molecules containing heterocycles, which are linked directly or via a spacer, as well as fused heterocycles, and the further evaluation of their chemical properties and biological activity are a rapidly growing area of organic synthesis .

属性

IUPAC Name |

4-(diethylamino)-2,5-dimethylthieno[2,3-d]pyrimidine-6-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3O2S/c1-5-16(6-2)11-9-7(3)10(13(17)18)19-12(9)15-8(4)14-11/h5-6H2,1-4H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWLYEVCCFYMGBN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=C2C(=C(SC2=NC(=N1)C)C(=O)O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

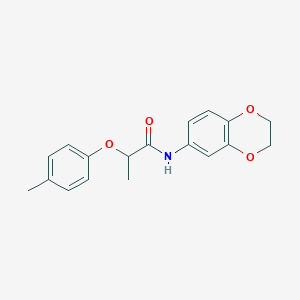

![[(1S,2S)-1-amino-2,3-dihydro-1H-inden-2-yl][1-(2-methylthieno[2,3-d]pyrimidin-4-yl)-4-piperidinyl]amine dihydrochloride](/img/structure/B5504196.png)

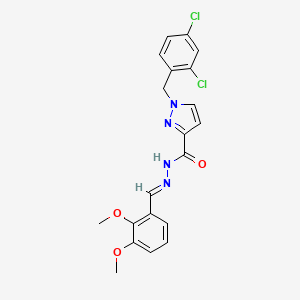

![2-benzyl-N-[2-(2-oxo-1,3-oxazolidin-3-yl)ethyl]-1,3-thiazole-4-carboxamide](/img/structure/B5504201.png)

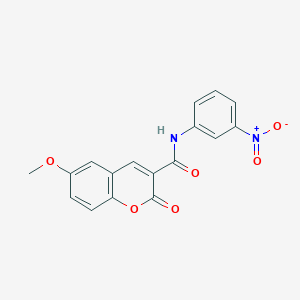

![9-(5-ethyl-2-methylpyrimidin-4-yl)-2-(2-phenylethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5504210.png)

![N-(3-hydroxybutyl)-2-[(4-methyl-1,3-thiazol-5-yl)carbonyl]-1,2,3,4-tetrahydroisoquinoline-7-sulfonamide](/img/structure/B5504217.png)

![6-[4-(cyclohexylcarbonyl)-1-piperazinyl]-N-(5-methyl-2-pyridinyl)-3-pyridazinamine](/img/structure/B5504232.png)

![2-[(1S*,5R*)-6-(cyclopropylmethyl)-7-oxo-3,6-diazabicyclo[3.2.2]non-3-yl]-N-(2-methoxybenzyl)acetamide](/img/structure/B5504246.png)

![(1R*,5R*)-6-[(2-ethyl-4-methyl-1,3-thiazol-5-yl)carbonyl]-N,N-dimethyl-3,6-diazabicyclo[3.2.2]nonane-3-sulfonamide](/img/structure/B5504262.png)

![2-[5-(4-chlorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-hydroxyphenyl)acetamide](/img/structure/B5504272.png)